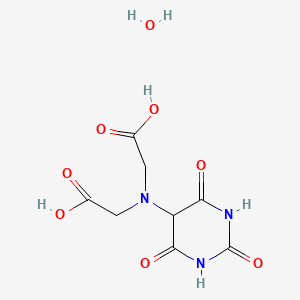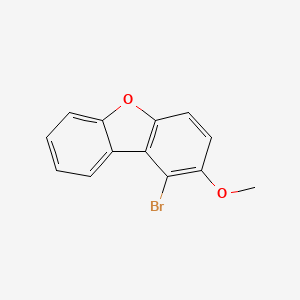
1-Bromo-2-methoxy-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-dibenzofuran is an organic compound with the molecular formula C13H9BrO2. It is a derivative of dibenzofuran, which is a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom and a methoxy group on the dibenzofuran structure makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-dibenzofuran. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-methoxy-dibenzofuran.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of 2-methoxy-dibenzofuran derivatives with various functional groups.
Oxidation: Formation of 2-methoxy-dibenzofuran-3-carboxylic acid or 2-methoxy-dibenzofuran-3-aldehyde.
Reduction: Formation of 2-methoxy-dibenzofuran.
Scientific Research Applications
1-Bromo-2-methoxy-dibenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-methoxy-dibenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methoxy-dibenzofuran
- 1-Bromo-3-methoxy-dibenzofuran
- 1-Bromo-2-ethoxy-dibenzofuran
Comparison
1-Bromo-2-methoxy-dibenzofuran is unique due to the specific positioning of the bromine and methoxy groups on the dibenzofuran ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the methoxy group at the 2-position may enhance its electron-donating properties, affecting its interactions in substitution and oxidation reactions .
Properties
Molecular Formula |
C13H9BrO2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
1-bromo-2-methoxydibenzofuran |
InChI |
InChI=1S/C13H9BrO2/c1-15-11-7-6-10-12(13(11)14)8-4-2-3-5-9(8)16-10/h2-7H,1H3 |
InChI Key |
AHECTYJAFNDCDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)
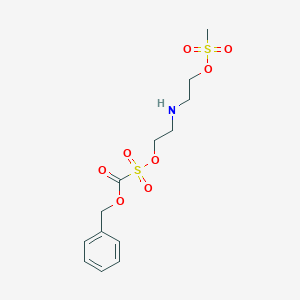
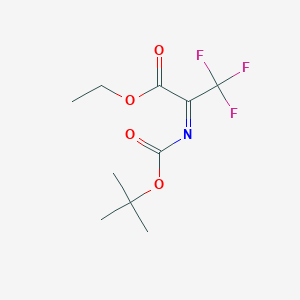
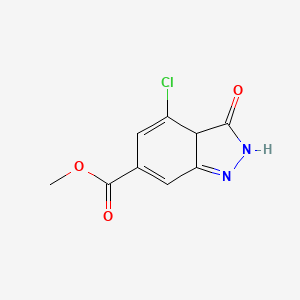

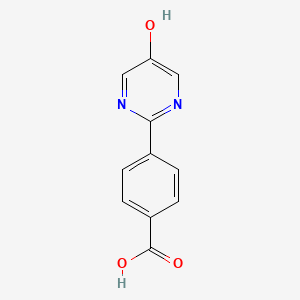
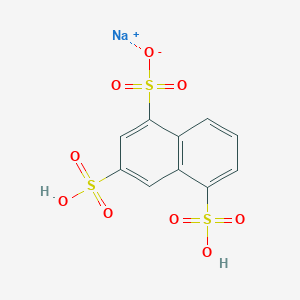

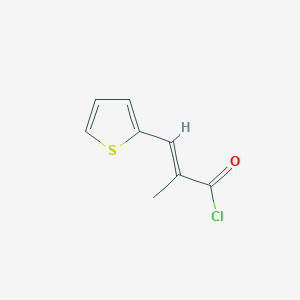
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)
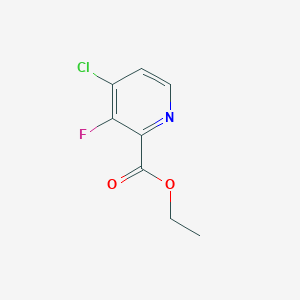
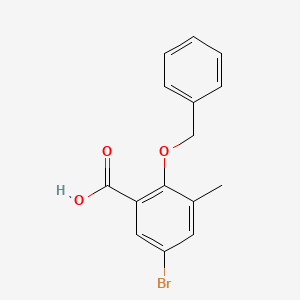
![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)
